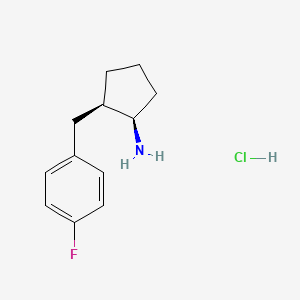

(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride

Description

(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride is a chiral amine derivative featuring a cyclopentane ring substituted with a 4-fluorobenzyl group at the 2-position and an amine group at the 1-position, in the (R,R) stereochemical configuration. The hydrochloride salt enhances its stability and solubility. Its molecular formula is C₁₂H₁₆FN·HCl (monoisotopic mass: 193.12668 Da), and it is structurally distinguished by the cyclopentane backbone and fluorinated aromatic substituent .

Properties

IUPAC Name |

(1R,2R)-2-[(4-fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14;/h4-7,10,12H,1-3,8,14H2;1H/t10-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAXGHUZSNHAJY-MHDYBILJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255705-12-4 | |

| Record name | Cyclopentanamine, 2-[(4-fluorophenyl)methyl]-, hydrochloride (1:1), (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255705-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentanone and 4-fluorobenzylamine.

Formation of Intermediate: The cyclopentanone undergoes a reductive amination reaction with 4-fluorobenzylamine in the presence of a reducing agent like sodium borohydride to form the intermediate (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reductive amination reaction.

Crystallization: Purifying the final product through crystallization techniques to obtain the hydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into different amine derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

The compound (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Pharmacological Studies

One of the primary applications of this compound is in pharmacological research, particularly as a potential therapeutic agent for neurological disorders. Studies have indicated that compounds with similar structures exhibit activity as monoamine reuptake inhibitors, suggesting that this compound may modulate neurotransmitter levels, particularly serotonin and norepinephrine.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of cyclopentanamines for their antidepressant effects. The results indicated that structural modifications, such as the introduction of a fluorobenzyl group, significantly enhanced the binding affinity to serotonin transporters (SERT) .

Neuropharmacology

Research has also explored the neuropharmacological effects of this compound on animal models. In vivo studies demonstrated its potential to reduce anxiety-like behaviors and improve cognitive function in rodent models, suggesting its applicability in treating anxiety disorders and cognitive deficits associated with neurodegenerative diseases.

Table 2: Neuropharmacological Effects

| Study Type | Model Used | Findings |

|---|---|---|

| In Vivo | Rodent Models | Reduced anxiety-like behavior |

| Cognitive Testing | Morris Water Maze | Improved memory retention |

Synthetic Applications

The synthesis of this compound has been explored for its utility in developing new pharmaceuticals. Its chiral nature allows for the creation of enantiomerically pure compounds that are crucial in drug development.

Synthesis Example

A notable synthetic route involves the use of chiral pool synthesis from naturally occurring amino acids, followed by fluorination to introduce the fluorobenzyl group. This method not only enhances yield but also ensures stereochemical purity .

Potential in Cancer Research

Emerging studies suggest that compounds similar to this compound may exhibit anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary data indicates potential efficacy against various cancer cell lines, warranting further investigation.

Case Study: Anti-Cancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with growth .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Key Differences :

- Ring Size : Cyclopropane (3-membered ring) vs. cyclopentane (5-membered ring). The smaller cyclopropane introduces significant ring strain, affecting reactivity and conformational flexibility .

- Substituent: 4-Fluorophenyl (directly attached to the ring) vs. 4-fluorobenzyl (linked via a methylene bridge).

- Molecular Formula : C₉H₁₁ClFN (MW: 187.64 g/mol) vs. C₁₂H₁₆FN·HCl (MW: 229.72 g/mol). The target compound has a larger molecular weight due to the extended benzyl group .

| Parameter | Target Compound | (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl |

|---|---|---|

| Ring Structure | Cyclopentane | Cyclopropane |

| Substituent Position | 4-Fluorobenzyl at C2 | 4-Fluorophenyl at C2 |

| Molecular Weight (g/mol) | 229.72 | 187.64 |

| Lipophilicity (LogP)* | Higher (benzyl group) | Lower (phenyl group) |

*Estimated based on substituent properties.

(1r,2r)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

Key Differences :

- Ring Size : Cyclohexane (6-membered) vs. cyclopentane. Cyclohexane’s chair conformation may enhance metabolic stability compared to cyclopentane’s envelope conformation .

- Substituent : Trifluoroethyl group (electron-withdrawing) vs. fluorobenzyl (aromatic, π-system). The trifluoroethyl group could reduce basicity of the amine due to inductive effects .

- Molecular Formula: C₈H₁₄F₃N (MW: 181.11 g/mol) vs.

(1R,2R)-(-)-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

Key Differences :

rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine Hydrochloride

Key Differences :

(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine Hydrochloride

Key Differences :

- Substituent: Pyrimidinylthio group (heterocyclic, sulfur-containing) vs. fluorobenzyl.

- Molecular Formula : C₉H₁₄ClN₃S (MW: 231.74 g/mol) vs. C₁₂H₁₆FN·HCl . The target compound’s benzyl group provides a larger hydrophobic surface .

Research Findings and Implications

- Pharmacological Potential: The fluorobenzyl group in the target compound may enhance binding to serotonin or dopamine receptors due to its aromaticity, whereas cyclopropane derivatives (e.g., ) are often explored for their metabolic resistance .

- Synthetic Challenges : Enantiopure synthesis of the target compound (vs. racemic forms in ) requires chiral resolution techniques, increasing production complexity .

- Safety and Stability: Limited safety data for all compounds (e.g., lacks SDS) highlights the need for further toxicological studies .

Biological Activity

(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride is a synthetic compound belonging to the class of cyclopentanamines. Its unique structure, characterized by the incorporation of a fluorobenzyl group, suggests potential biological activities that merit investigation. The compound's synthesis typically involves reductive amination of cyclopentanone with 4-fluorobenzylamine, followed by hydrochloride salt formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can significantly influence pharmacological interactions.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could be relevant in therapeutic applications.

- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and potentially affecting neurological functions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (1R,2R)-2-(4-Chlorobenzyl)cyclopentanamine hydrochloride | Chlorine instead of Fluorine | Different pharmacological profile due to chlorine's properties |

| (1R,2R)-2-(4-Methylbenzyl)cyclopentanamine hydrochloride | Methyl group substitution | Varying lipophilicity and receptor interactions compared to fluorinated variant |

The fluorine substitution in this compound provides unique properties that may enhance its efficacy as a therapeutic agent compared to its analogs.

In Vitro Studies

Recent studies have focused on the in vitro antimicrobial activity of related compounds. For instance, derivatives with similar structural motifs have shown varying degrees of activity against Gram-positive bacteria. Specific modifications in the side chain can lead to significant changes in antimicrobial potency. This suggests that this compound could be explored for similar applications in antimicrobial therapy .

Anticancer Activity

Preliminary investigations into the anticancer properties of structurally related compounds indicate potential efficacy against various cancer cell lines. For example, compounds exhibiting similar mechanisms have demonstrated significant cytotoxic effects on human tumor cell lines. These findings highlight the necessity for further research into the anticancer potential of this compound .

Neuropharmacological Implications

The interaction of this compound with neurotransmitter systems could suggest applications in treating neurological disorders. The modulation of receptor activity linked to memory and learning processes may position this compound as a candidate for further studies in neuropharmacology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride?

- Methodological Answer : Stereoselective synthesis requires chiral resolution techniques such as chiral HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives). Cyclization steps should be optimized using catalysts like palladium or enzymes to preserve stereochemistry. Post-synthesis, confirm enantiomeric excess via polarimetry or chiral stationary phase chromatography .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm the cyclopentane backbone and fluorobenzyl substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute stereochemistry. FTIR can verify functional groups (e.g., amine hydrochloride) .

Q. How is this compound applied in biochemical research?

- Methodological Answer : It is used in proteomics to study amine-reactive probes or as a building block for neurotransmitter analogs. In vitro assays (e.g., receptor binding studies) require dissolution in DMSO/PBS buffers at controlled pH to prevent decomposition. Always validate biological activity with orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. What stability considerations are essential for handling this compound?

- Methodological Answer : Store at -20°C under inert gas (argon) to prevent oxidation. Monitor degradation via LC-MS in accelerated stability studies (40°C/75% RH for 4 weeks). Avoid aqueous solutions at neutral pH, as the hydrochloride salt may hydrolyze .

Advanced Research Questions

Q. How can researchers design studies to resolve contradictory pharmacological data for this compound?

- Methodological Answer : Employ multi-omics approaches (transcriptomics, metabolomics) to identify off-target effects. Use isogenic cell lines or knockout models to isolate receptor-specific activity. Cross-validate results with in silico docking simulations (AutoDock Vina) and in vivo pharmacokinetic profiling .

Q. What strategies address discrepancies in reported bioactivity across different assay systems?

- Methodological Answer : Standardize assay conditions (e.g., ATP levels in kinase assays) and include positive/negative controls (e.g., known agonists/antagonists). Perform meta-analyses of published data using tools like RevMan to identify confounding variables (e.g., solvent effects, cell line variability) .

Q. Which computational models are effective for predicting the compound’s reactivity and metabolic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict reaction intermediates. ADMET predictors (SwissADME, pkCSM) model hepatic clearance and CYP450 interactions. Molecular dynamics simulations (GROMACS) assess membrane permeability .

Q. How can synthetic routes be optimized for scalability without compromising stereochemical integrity?

- Methodological Answer : Transition from batch to flow chemistry for precise control of reaction parameters (temperature, residence time). Use immobilized chiral catalysts (e.g., silica-supported palladium nanoparticles) to enhance recyclability. Monitor enantiopurity in real-time with inline Raman spectroscopy .

Methodological Notes

- Data Validation : Always corroborate experimental results with multiple techniques (e.g., NMR + HRMS + X-ray) to mitigate instrumentation bias .

- Theoretical Frameworks : Link studies to established theories (e.g., QSAR for structure-activity relationships) to guide hypothesis generation and experimental design .

- Ethical Compliance : Ensure all synthetic byproducts are characterized for environmental impact (OECD guidelines) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.